molecular formula C8H17F2N3 B7874076 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine

Cat. No.: B7874076
M. Wt: 193.24 g/mol
InChI Key: HOIQVJHOMJSMGS-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine is a chemical compound with the molecular formula C8H17F2N3 and a molecular weight of 193.24 g/mol It is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine typically involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Biological Activity

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H16F2N2
  • Molecular Weight : 182.23 g/mol

The presence of fluorine atoms in the difluoroethyl group can enhance lipophilicity and alter binding affinities to various biological targets, potentially leading to improved efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The difluoroethyl group may enhance the compound's binding affinity, which can modulate biochemical pathways involved in various physiological processes.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Research has indicated that piperazine derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize relevant findings from various studies.

Anti-inflammatory Activity

A study evaluated a series of piperazine derivatives for their anti-inflammatory effects. Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

  • Compounds showed up to 65% inhibition of TNF-α at a concentration of 10 μM compared to standard dexamethasone (71% inhibition at 1 μM) .

Antimicrobial Activity

Piperazine derivatives have also been screened for antimicrobial properties. Some compounds exhibited potent activity against bacterial strains, outperforming standard antibiotics like ciprofloxacin:

  • Certain derivatives showed 2 to 2.5-fold more potency than ciprofloxacin at the same MIC value (10 μg/mL) .

Anticancer Activity

The potential anticancer effects of piperazine derivatives are under investigation. In vitro studies have shown that these compounds can decrease the viability of cancer cell lines while maintaining lower toxicity towards healthy cells:

  • For example, specific derivatives reduced MCF7 cell viability by 40% after treatment compared to doxorubicin .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives closely related to this compound:

StudyFindings
Study A Evaluated anti-inflammatory effects; compounds showed significant inhibition of TNF-α and IL-6 .
Study B Investigated antimicrobial properties; demonstrated enhanced potency against bacterial strains .
Study C Focused on anticancer activity; certain derivatives exhibited selective cytotoxicity towards cancer cells .

Properties

IUPAC Name

2-[4-(2,2-difluoroethyl)piperazin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N3/c9-8(10)7-13-5-3-12(2-1-11)4-6-13/h8H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQVJHOMJSMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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